5-Methylpicene
Overview
Description
Scientific Research Applications
1. Nuclear Magnetic Resonance Studies
5-Methylpicene has been studied using two-dimensional 13C solid-state nuclear magnetic resonance (2D SSNMR) spectroscopy. This technique allows for the separation of isotropic and anisotropic chemical shift information, facilitating the analysis of carbon atoms and chemical shift anisotropy patterns. The C-3 carbon of the thiophene ring was specifically used to probe differences in chemical environments between forms, demonstrating the utility of 2D SSNMR in studying polymorphism in crystalline compounds (Smith et al., 1998).
2. Catalyst Topology Influence on Reaction Rate
Research on benzene methylation by methanol over acidic zeolites like H-ZSM-5 and H-beta has been conducted to understand the influence of catalyst topology on the reaction rate. This study found that methylation occurs faster on H-ZSM-5 than on H-beta. Theoretical rate constants, obtained from first-principles simulations, provided insights into molecular effects contributing to differences between catalysts, highlighting how confinement of reacting species affects methylation rates (Mynsbrugge et al., 2012).
3. SERS Sensor for Trace Detection of Genomic DNA Methylation
A study proposed a laser wrapped graphene-Ag array as a highly sensitive Surface-enhanced Raman spectroscopy (SERS) sensor for detecting methylated DNA and its derivatives. This innovative approach achieved excellent sensitivity and reproducibility, demonstrating its potential for sensitive and accurate detection of DNA methylation levels, a crucial epigenetic modification (Ouyang et al., 2017).
4. Bioconjugation via Michael Addition to 5-Methylene Pyrrolones
5-Methylene pyrrolones (5MPs) are highlighted for their thiol-specific and tracelessly removable bioconjugation properties. They exhibit improved stability and cysteine specificity compared to analogues like maleimides. This study shows the potential of 5MPs for controlled release of conjugated cargo and temporary thiol protection, illustrating their applications in bioconjugation and protein immobilization (Zhang et al., 2017).
5. Conversion of 5-Methylcytosine in Mammalian DNA
Research on the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA reveals significant insights into epigenetic regulation. The study highlights the role of the protein TET1 in this conversion, both in vitro and in vivo, underscoring the importance of DNA cytosine methylation in genomic regulation and development (Tahiliani et al., 2009).
properties
IUPAC Name |
5-methylpicene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16/c1-15-14-23-21-11-10-16-6-2-3-8-18(16)20(21)12-13-22(23)19-9-5-4-7-17(15)19/h2-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYUWRZFGNLIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C5=CC=CC=C15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324756 | |
Record name | 5-methylpicene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpicene | |
CAS RN |
7499-40-3 | |
Record name | Picene, 5-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methylpicene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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